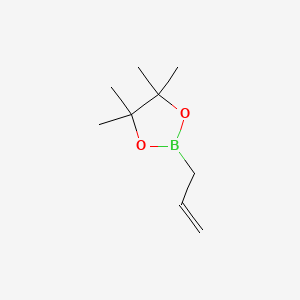
1-methyl-1H-indol-2-ol
Overview
Description
1-methyl-1H-indol-2-ol is a unique chemical compound with the empirical formula C9H9NO . It has a molecular weight of 147.17 . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of indole derivatives, such as 1-methyl-1H-indol-2-ol, is a significant area of research in organic chemistry . Many methods start from ortho-substituted anilines, which restricts the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis
The molecular structure of 1-methyl-1H-indol-2-ol can be represented by the SMILES stringCn1c(O)cc2ccccc12 . The InChI representation is 1S/C9H9NO/c1-10-8-5-3-2-4-7(8)6-9(10)11/h2-6,11H,1H3 .
Scientific Research Applications
Medicinal Applications
Indole-containing metal complexes have significant biological activity and are being used in the area of drug discovery . The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents .
Antiviral Properties
Indole derivatives possess antiviral activities, which makes them useful in the development of antiviral drugs .
Anti-inflammatory Properties
Certain indole derivatives have shown anti-inflammatory and analgesic activities . This makes them potential candidates for the development of new anti-inflammatory drugs .
Anticancer Properties
Indole derivatives are being used in the treatment of various types of cancer . They have shown promising results in inhibiting the growth of cancer cells .
Antimicrobial Properties
Indole derivatives have antimicrobial properties, making them effective in combating various microbial infections .
Antitubercular Properties
Indole derivatives have been found to possess antitubercular activities, which could be useful in the treatment of tuberculosis .
Antidiabetic Properties
Indole derivatives have shown potential in the treatment of diabetes, due to their antidiabetic properties .
Antimalarial Properties
Indole derivatives have antimalarial properties, making them potential candidates for the development of new antimalarial drugs .
Safety and Hazards
properties
IUPAC Name |
1-methylindol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-10-8-5-3-2-4-7(8)6-9(10)11/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMWUYPNOPVGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377080 | |
| Record name | 1-methyl-1H-indol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-indol-2-ol | |
CAS RN |
90563-58-9 | |
| Record name | 1-Methyl-1H-indol-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90563-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-methyl-1H-indol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-methyl-1H-indol-2-ol in the synthesis of pyrido[2,3-b]indole derivatives?
A: 1-methyl-1H-indol-2-ol serves as a crucial building block in the synthesis of pyrido[2,3-b]indole derivatives. [] It reacts with substituted (triethoxymethyl)arenes and cyanoacetamide in a one-pot cyclocondensation reaction to form the desired pyridoindole structure. []
Q2: What catalyst is used in the reaction involving 1-methyl-1H-indol-2-ol for pyrido[2,3-b]indole synthesis?
A: The research highlights the use of iron(III) triflate as a catalyst for this specific reaction. [] This catalyst enables the one-pot cyclocondensation reaction to proceed efficiently under solvent-free conditions. []
Q3: Are there alternative catalysts for this type of reaction?
A: While the provided research focuses on iron(III) triflate, other studies suggest the potential use of polymeric catalysts for synthesizing pyrido[2,3-b]indoles. [] Further investigation is needed to compare the efficacy and specific advantages of different catalytic systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















